N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide
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Overview
Description
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-aminoethyl)benzyl chloride with 2-cyclopropyl-5-methylbenzoic acid under specific conditions to form the desired benzamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to changes in cellular pathways. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropylbenzamide
- N-[[4-(1-Aminoethyl)phenyl]methyl]-5-methylbenzamide
Uniqueness
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups in the same molecule is relatively rare and can lead to distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-13-3-10-18(17-8-9-17)19(11-13)20(23)22-12-15-4-6-16(7-5-15)14(2)21/h3-7,10-11,14,17H,8-9,12,21H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSITTZOTBFTJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)C(=O)NCC3=CC=C(C=C3)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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